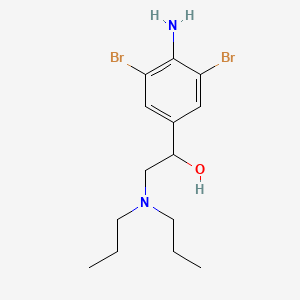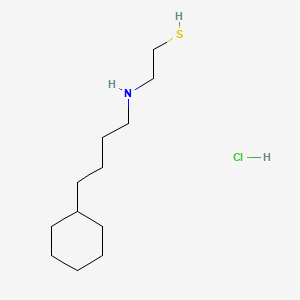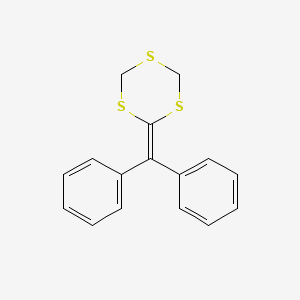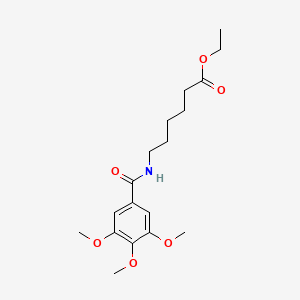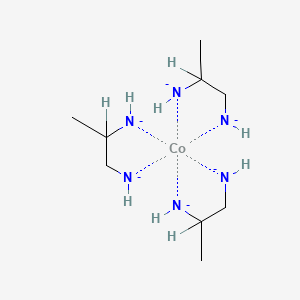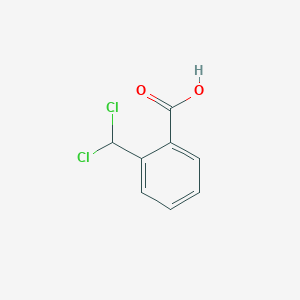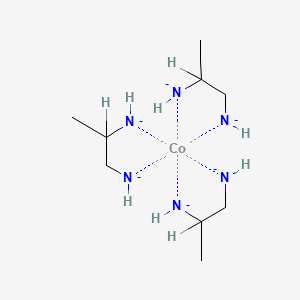
1-Azanidylpropan-2-ylazanide;cobalt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Azanidylpropan-2-ylazanide;cobalt is a coordination compound that features cobalt as the central metal ion
Métodos De Preparación
The synthesis of 1-Azanidylpropan-2-ylazanide;cobalt typically involves the reaction of cobalt salts with appropriate ligands under controlled conditions. Common synthetic routes include:
Solution-based methods: These involve dissolving cobalt salts in a solvent and adding the ligand to form the desired complex.
Solid-state reactions: These involve grinding the cobalt salt and ligand together, followed by heating to induce the reaction.
Hydrothermal synthesis: This method involves reacting the cobalt salt and ligand in a sealed vessel at elevated temperatures and pressures.
Industrial production methods often utilize large-scale reactors and optimized reaction conditions to ensure high yield and purity of the compound.
Análisis De Reacciones Químicas
1-Azanidylpropan-2-ylazanide;cobalt undergoes various types of chemical reactions, including:
Oxidation: The cobalt center can be oxidized, leading to changes in the oxidation state and coordination environment.
Reduction: The compound can be reduced, often resulting in the formation of lower oxidation state cobalt species.
Substitution: Ligands in the coordination sphere of cobalt can be substituted with other ligands under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands such as amines and phosphines. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-Azanidylpropan-2-ylazanide;cobalt has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and oxidation reactions.
Biology: The compound has been studied for its potential antimicrobial and anticancer properties.
Medicine: Research is ongoing into its use as a contrast agent in magnetic resonance imaging (MRI) and as a drug delivery system.
Industry: It is used in the production of advanced materials, such as magnetic fluids and supercapacitors.
Mecanismo De Acción
The mechanism by which 1-Azanidylpropan-2-ylazanide;cobalt exerts its effects involves interactions with molecular targets and pathways. For example, in catalytic applications, the cobalt center facilitates the activation of substrates through coordination and electron transfer processes. In biological systems, the compound may interact with cellular components, leading to the generation of reactive oxygen species and subsequent biological effects.
Comparación Con Compuestos Similares
1-Azanidylpropan-2-ylazanide;cobalt can be compared with other cobalt coordination compounds, such as:
Cobalt(II) chloride: A simple cobalt salt with different reactivity and applications.
Cobalt(III) acetylacetonate: A coordination compound with distinct catalytic properties.
Cobalt(II) nitrate: Another cobalt salt with unique chemical behavior.
The uniqueness of this compound lies in its specific ligand environment, which imparts distinct chemical and physical properties compared to other cobalt compounds.
Propiedades
Número CAS |
43223-45-6 |
|---|---|
Fórmula molecular |
C9H24CoN6-6 |
Peso molecular |
275.26 g/mol |
Nombre IUPAC |
1-azanidylpropan-2-ylazanide;cobalt |
InChI |
InChI=1S/3C3H8N2.Co/c3*1-3(5)2-4;/h3*3-5H,2H2,1H3;/q3*-2; |
Clave InChI |
NRGOQLCRSYBFLS-UHFFFAOYSA-N |
SMILES canónico |
CC(C[NH-])[NH-].CC(C[NH-])[NH-].CC(C[NH-])[NH-].[Co] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


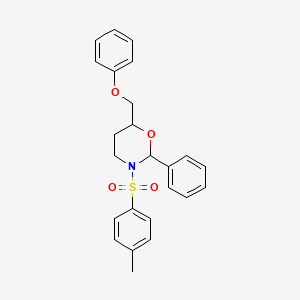

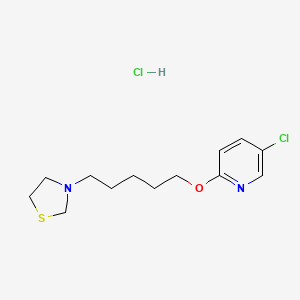
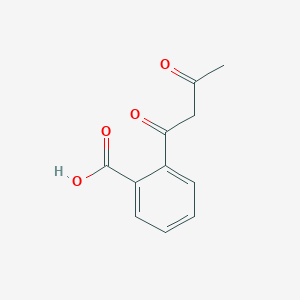
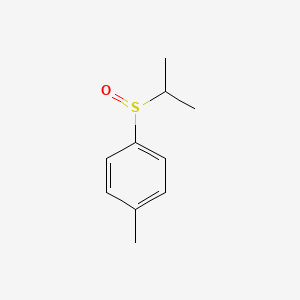
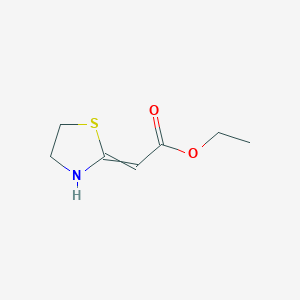
![5,6-Bis(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3(2H)-one](/img/structure/B14667822.png)
